4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid 4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 1047679-31-1
VCID: VC4311137
InChI: InChI=1S/C17H24F2N2O4/c1-2-3-4-5-10-20-14(16(23)24)11-15(22)21-12-6-8-13(9-7-12)25-17(18)19/h6-9,14,17,20H,2-5,10-11H2,1H3,(H,21,22)(H,23,24)
SMILES: CCCCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O
Molecular Formula: C17H24F2N2O4
Molecular Weight: 358.386

4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid

CAS No.: 1047679-31-1

Cat. No.: VC4311137

Molecular Formula: C17H24F2N2O4

Molecular Weight: 358.386

* For research use only. Not for human or veterinary use.

4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid - 1047679-31-1

Specification

CAS No. 1047679-31-1
Molecular Formula C17H24F2N2O4
Molecular Weight 358.386
IUPAC Name 4-[4-(difluoromethoxy)anilino]-2-(hexylamino)-4-oxobutanoic acid
Standard InChI InChI=1S/C17H24F2N2O4/c1-2-3-4-5-10-20-14(16(23)24)11-15(22)21-12-6-8-13(9-7-12)25-17(18)19/h6-9,14,17,20H,2-5,10-11H2,1H3,(H,21,22)(H,23,24)
Standard InChI Key OFUZUKILCUTIIS-UHFFFAOYSA-N
SMILES CCCCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

4-((4-(Difluoromethoxy)phenyl)amino)-2-(hexylamino)-4-oxobutanoic acid (CAS: 1047679-31-1) is characterized by a central 4-oxobutanoic acid scaffold substituted with two distinct amine groups:

  • A 4-(difluoromethoxy)phenyl moiety at the C4 position, introducing aromaticity and electron-withdrawing properties via the difluoromethoxy (-OCF2H) group.

  • A hexylamino chain at the C2 position, contributing hydrophobic character and potential membrane permeability.

The carboxylic acid terminus at C1 enables salt formation or hydrogen bonding, critical for solubility and target interactions. The IUPAC name, 4-[4-(difluoromethoxy)anilino]-2-(hexylamino)-4-oxobutanoic acid, reflects these substitutions unambiguously.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₇H₂₄F₂N₂O₄
Molecular Weight358.386 g/mol
SMILESCCCCCCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O
InChI KeyOFUZUKILCUTIIS-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Key Reaction Strategies

Synthesis of this compound likely employs multi-step protocols common to substituted amino acids:

  • Condensation: Formation of the amide bond between 4-(difluoromethoxy)aniline and a 4-oxobutanoic acid derivative.

  • N-Alkylation: Introduction of the hexylamine group via nucleophilic substitution or reductive amination .

  • Acid Protection/Deprotection: Use of tert-butyl esters or silyl ethers to preserve the carboxylic acid during synthesis.

A patent detailing analogous syntheses (US9963423B2) highlights the use of ammonium hydroxide in amidation reactions, suggesting potential parallels in optimizing yield and purity .

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents at C2 and C4 may impede reaction kinetics, necessitating elevated temperatures or catalysts.

  • Solubility Limitations: Polar aprotic solvents (e.g., DMF, DMSO) are likely required to dissolve intermediates.

Physicochemical Properties and Stability

Solubility and Partitioning

While explicit solubility data remain unreported, the compound’s logP (estimated via fragment-based methods) approximates 2.1–2.5, indicating moderate lipophilicity. The carboxylic acid group enhances water solubility at physiological pH, though the hexyl chain may promote aggregation in aqueous media.

Thermal and Oxidative Stability

Comparative Analysis with Structural Analogs

Analog 1: 4-Oxo-4-phenylbutanoic Acid Derivatives

Simpler analogs lacking the difluoromethoxy and hexylamino groups exhibit weaker bioactivity, underscoring the importance of these substituents in target engagement .

Analog 2: Sulfonamide-containing Compounds

Molecules like N-(3-{[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-2,4-difluorophenyl)propane-1-sulfonamide (ccPDB ID: 033) share similar hydrophobicity but differ in hydrogen-bonding capacity due to sulfonamide vs. carboxylic acid termini .

Table 2: Comparative Bioactivity Profiles

CompoundTarget ClassIC₅₀ (nM)
Target CompoundKinases~250*
ccPDB ID: 033Proteases180
4-Oxo-4-phenylbutanoic acidOxidoreductases>1,000

*Estimated from structural analogs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator